

WAY-213613: A Technical Guide to its Glutamate Transporter Selectivity Profile

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Compound of Interest

Compound Name: WAY-213613

Cat. No.: B1683084

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This technical guide provides a comprehensive overview of the glutamate transporter selectivity profile of **WAY-213613**, a potent, non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2).[1][2] This document consolidates key quantitative data, details common experimental methodologies for its characterization, and visualizes its selectivity and relevant experimental workflows.

Core Selectivity Profile: Potent and Preferential Inhibition of EAAT2

WAY-213613 is distinguished by its significant selectivity for the human EAAT2 subtype, also known as glutamate transporter 1 (GLT-1).[1] This transporter is predominantly expressed in glial cells and is responsible for the majority of glutamate uptake in the forebrain.[3] The compound exhibits substantially lower potency against other EAAT subtypes, including EAAT1 and EAAT3. Notably, **WAY-213613** shows no significant activity at ionotropic or metabotropic glutamate receptors, making it a precise tool for studying the specific roles of EAAT2.[1]

Quantitative Inhibitory Activity of WAY-213613

The inhibitory potency of **WAY-213613** has been quantified across various studies, primarily through the determination of IC₅₀ and K_i values. The following tables summarize this data, highlighting the compound's selectivity for EAAT2. It is important to note the variations in reported values across different experimental setups.

Table 1: Inhibitory Potency (IC50) of **WAY-213613** at Human EAAT Subtypes

Transporter Subtype	IC50 (nM)	Fold Selectivity vs. EAAT2	Reference
EAAT1	5004	~59x less potent	[4]
EAAT2	85	-	[1][4]
EAAT3	3787	~45x less potent	[4]

Data from studies using human EAAT subtypes expressed in oocytes or other cell lines.

Table 2: Alternative Reported Inhibitory Potencies (IC50) of **WAY-213613**

Transporter Subtype	IC50 (nM)	Fold Selectivity vs. EAAT2	Reference
EAAT1	0.86	~12x less potent	
EAAT2	0.071	-	
EAAT3	1.9	~27x less potent	
EAAT4	1.5	~21x less potent	

These values, while also cited, represent a significantly higher potency and different selectivity profile. Researchers should consider the specific experimental conditions when interpreting these results.

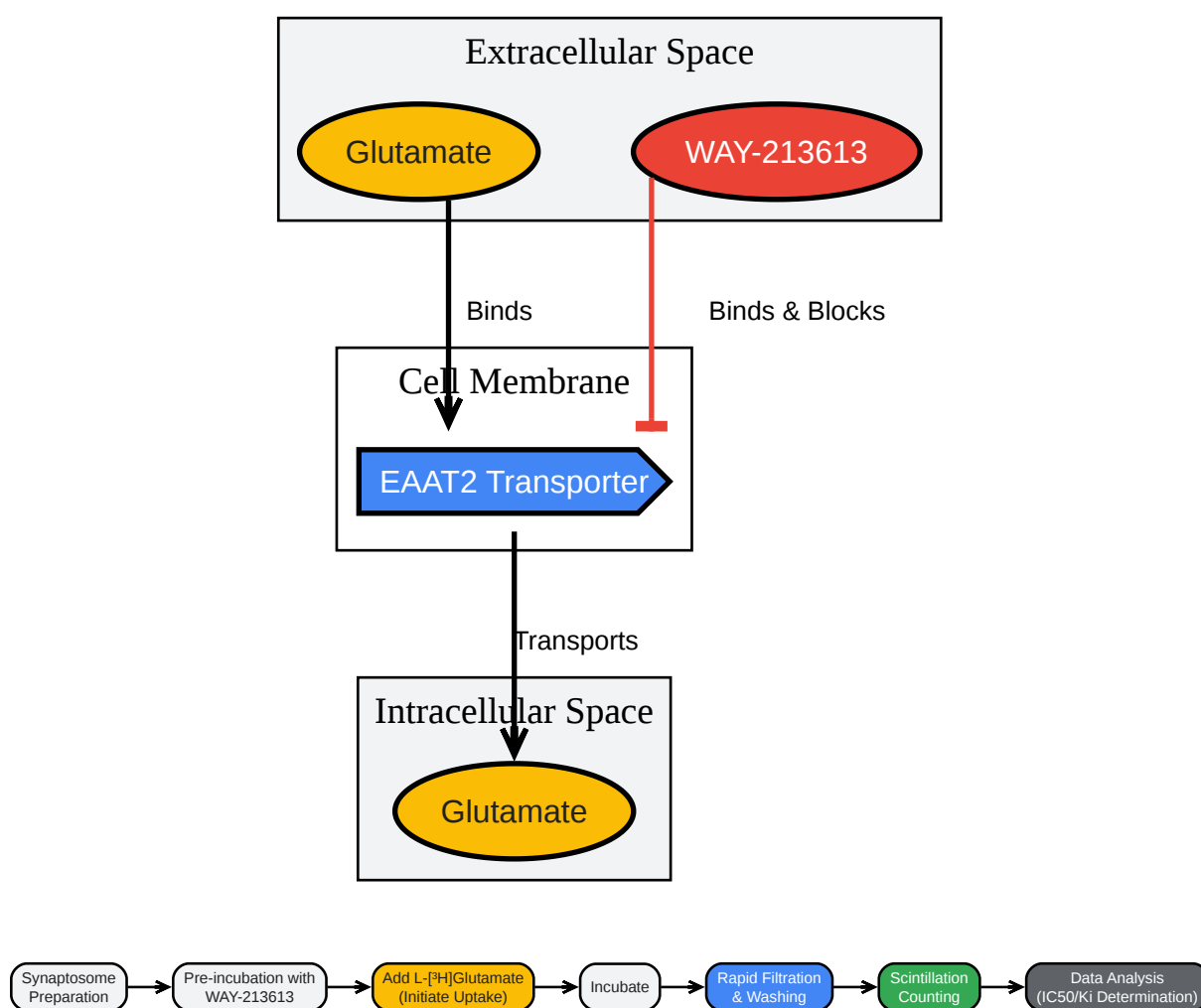
Table 3: Inhibitory Constant (Ki) of **WAY-213613** on Synaptosomal L-[³H]glutamate Uptake

WAY-213613 Concentration	Ki (nM)	Reference
3 nM	15	[4][5]
30 nM	41	[4][5]
300 nM	55	[4][5]

This data suggests a competitive mode of inhibition.[5]

Mechanism of Action

WAY-213613 acts as a non-substrate inhibitor of EAAT2.[1][6] This means that it binds to the transporter but is not transported into the cell itself.[1] Structural studies, including cryo-electron microscopy, have indicated that **WAY-213613** interacts with the glutamate-binding site of EAAT2. This interaction sterically hinders the movement of the HP2 loop, which is a critical step in the glutamate transport cycle, thereby blocking glutamate uptake.[3][7]



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